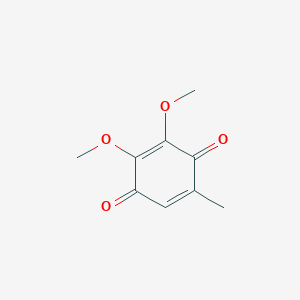

Coenzyme Q0

Description

Ubiquinone-0 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been reported in Antrodia cinnamomea, Taiwanofungus salmoneus, and Taiwanofungus camphoratus with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPTCZPFCVOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209242 | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-94-7 | |

| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone-O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of a Vital Coenzyme: An In-depth Technical Guide to the Discovery and History of Coenzyme Q0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q0 (CoQ0), chemically known as 2,3-dimethoxy-5-methyl-1,4-benzoquinone, represents the foundational core of the ubiquinone family. Devoid of the characteristic isoprenoid tail found in its well-known homolog, Coenzyme Q10 (CoQ10), CoQ0 offers a unique tool for investigating the biological roles of the quinone head group. While the discovery of CoQ10 in 1957 by Frederick Crane and the subsequent structural elucidation by Karl Folkers and his team in 1958 are well-documented milestones in cellular bioenergetics, the history of CoQ0 is intertwined with the broader exploration of Coenzyme Q analogs.[1][2][3] Its synthesis and study have been pivotal in dissecting the functions of the benzoquinone ring, from its role as a key intermediate in the synthesis of the Coenzyme Q series to its distinct biological activities, including the induction of apoptosis and interaction with key proteins in neurodegenerative diseases.[4][5][6] This technical guide provides a comprehensive overview of the discovery, history, experimental protocols, and key quantitative data associated with this compound.

Discovery and History

The scientific journey of this compound is intrinsically linked to the pioneering work on the broader Coenzyme Q family. Following the isolation of CoQ10, research efforts, notably by Karl Folkers and his group at Merck, Sharp & Dohme, focused on the synthesis of various analogs to understand the structure-activity relationship of this vital coenzyme.[2][3][7] The synthesis of the benzoquinone head group, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (this compound), was a critical step in these early investigations.

One of the earliest reported syntheses of this quinone nucleus was by Anslow, Ashley, and Raistrick in 1938, predating the discovery of CoQ10 itself, as part of their broader investigation into quinone derivatives from microbial sources.[8] Later, with the structure of CoQ10 established, the synthesis of CoQ0 became a key step in the total synthesis of CoQ10 and its various shorter-chain homologs.[9] Over the years, various synthetic routes have been developed, starting from precursors like gallic acid, vanillin, and 3,4,5-trimethoxytoluene, each with its own advantages in terms of yield and scalability.[4][8][10]

Initially viewed primarily as a synthetic intermediate, the biological activities of this compound itself began to attract independent interest. Researchers started using CoQ0 as a tool to probe the functions of the quinone head group in isolation from the influences of the isoprenoid tail. These studies revealed that CoQ0 possesses distinct and potent biological effects, such as cytotoxicity towards cancer cells and the ability to induce protein aggregation, which are not observed with its long-chain counterparts like CoQ10.[5][6]

Physicochemical and Biological Properties

This compound is a crystalline solid with a melting point of 58-60 °C.[6] Its solubility varies significantly depending on the solvent, a crucial factor for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [6] |

| Molecular Weight | 182.17 g/mol | [6] |

| Melting Point | 58-60 °C | [6] |

| Appearance | Crystalline Powder | [6] |

| Solubility in Ethanol | ~5 mg/mL | [11] |

| Solubility in DMSO | ~100 mg/mL | [11] |

| Solubility in DMF | ~100 mg/mL | [11] |

| Solubility in PBS (pH 7.2) | ~0.2 mg/mL | [11] |

| UV/Vis λmax | 268 nm | [11] |

The biological activities of this compound are a subject of ongoing research, with significant findings in the fields of oncology and neurobiology.

| Biological Activity | Cell Line/System | Key Findings | Reference |

| Cytotoxicity (IC50) | MDA-MB-231 (ER- breast cancer) | 1.7 µM | [5] |

| Cytotoxicity (IC50) | SKBr3 (ER- breast cancer) | 3.1 µM | [5] |

| Apoptosis Induction | MDA-MB-231 cells | 12-fold increase over control at 7.5 µM | [5] |

| Apoptosis Induction | SKBr3 cells | 4-fold increase over control at 7.5 µM | [5] |

| Cell Cycle Modulation | MDA-MB-231 cells | G1/G0-phase arrest | [5] |

| Cell Cycle Modulation | SKBr3 cells | S-phase arrest | [5] |

| Tau Aggregation | In vitro | Facilitates tau aggregation and filament formation | [6] |

Experimental Protocols

Synthesis of this compound from 3,4,5-Trimethoxytoluene

This protocol describes a common method for the chemical synthesis of this compound.

Materials:

-

3,4,5-trimethoxytoluene

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Hydrogen peroxide (H₂O₂)

-

Organic acid (e.g., formic acid)

-

Dichromate (e.g., potassium dichromate)

-

Appropriate solvents for reaction and purification

Procedure:

-

Vilsmeier Reaction: 3,4,5-trimethoxytoluene is reacted with phosphorus oxychloride and N,N-dimethylformamide to introduce an aldehyde group onto the benzene ring, forming 2,3,4-trimethoxy-6-methyl-benzaldehyde.[10]

-

Oxidation to Phenol: The resulting aldehyde is then oxidized to a phenol using hydrogen peroxide in the presence of a catalytic amount of an organic acid at room temperature.[10]

-

Final Oxidation to Quinone: Without isolation of the phenol intermediate, the reaction mixture is further oxidized using a dichromate salt to yield 2,3-dimethoxy-5-methyl-1,4-benzoquinone (this compound).[10]

-

Purification: The final product can be purified by crystallization or chromatography.

Cell Viability and Cytotoxicity Assessment using XTT Assay

This protocol outlines the use of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., MDA-MB-231, SKBr3)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium and supplements

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control (solvent only).

-

XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[12][13]

-

Incubation: Add the XTT labeling mixture to each well and incubate the plate for a period of 2-4 hours at 37°C in a CO₂ incubator.[14]

-

Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of CoQ0 that inhibits cell growth by 50%) can be determined from the dose-response curve.

Apoptosis Induction Analysis by Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Target cell lines

-

This compound

-

Annexin V-FLUOS staining kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[5]

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis in Cancer Cells

This compound has been shown to be a potent inducer of apoptosis in certain cancer cell lines, particularly those that are estrogen receptor-negative.[5] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of both mitochondrial and endoplasmic reticulum (ER) stress-mediated apoptotic pathways.[15] This leads to the dysregulation of the Bax/Bcl-2 protein ratio, activation of caspases, including caspase-3, -9, and -12, and ultimately, programmed cell death.[15][16]

Interaction with Tau Protein

In the context of neurodegenerative diseases, Coenzyme Q has been found to interact with the tau protein, a key player in Alzheimer's disease.[6] Studies have shown that CoQ0 can bind to the microtubule-binding region of tau, a region involved in its self-assembly into pathological filaments.[6] This interaction facilitates the aggregation of tau into fibrillar polymers.[6] This finding suggests a potential role for quinones in the pathogenesis of tauopathies.

Experimental Workflow: Synthesis and Biological Evaluation of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent evaluation for cytotoxic and apoptotic activity in cancer cell lines.

Conclusion

This compound, the benzoquinone core of the ubiquinone family, has evolved from a mere synthetic intermediate to a molecule of significant interest in its own right. Its distinct biological activities, particularly its pro-apoptotic effects on cancer cells and its interaction with tau protein, highlight the importance of the quinone head group in mediating cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential and mechanistic intricacies of this compound and its derivatives. Further investigation into the signaling pathways modulated by CoQ0 will undoubtedly uncover new avenues for therapeutic intervention in a range of diseases.

References

- 1. Role of plasma membrane coenzyme Q on the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioinst.cm.utexas.edu [bioinst.cm.utexas.edu]

- 3. nasonline.org [nasonline.org]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound induces apoptosis and modulates the cell cycle in estrogen receptor negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coenzyme q10 prevents apoptosis by inhibiting mitochondrial depolarization independently of its free radical scavenging property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The evolution of coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of coenzyme Q10 status, serum amyloid-β, and tau protein in patients with dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. This compound induces apoptosis and modulates the cell cycle in estrogen receptor negative breast cancer cells [ouci.dntb.gov.ua]

- 14. Development of coenzyme Q10-related molecular subtypes and a prognostic signature for predicting breast cancer prognosis and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitumor properties of this compound against human ovarian carcinoma cells via induction of ROS-mediated apoptosis and cytoprotective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coenzyme Q protects cells against serum withdrawal-induced apoptosis by inhibition of ceramide release and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intermediates of the Coenzyme Q Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule essential for cellular respiration and antioxidant defense.[1][2][3][4][5][6] Its biosynthesis is a complex, multi-step process primarily located within the inner mitochondrial membrane in eukaryotes.[7][8] This technical guide provides a comprehensive overview of the core intermediates in the Coenzyme Q biosynthetic pathway, with a focus on the well-characterized pathways in eukaryotes, particularly Saccharomyces cerevisiae and humans. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic route.

The biosynthesis of CoQ can be broadly divided into three main stages: the synthesis of the benzoquinone ring precursor, the formation of the polyisoprenoid tail, and the condensation of these two moieties followed by a series of modifications to the benzoquinone ring.[7][8] This document will detail the key intermediates at each stage, present available quantitative data, provide exemplary experimental protocols for their analysis, and visualize the pathway and associated workflows. While the term "Coenzyme Q0" is not standard in the literature, this guide will focus on the benzoquinone head group and its successive modifications, which can be considered the core of the final CoQ molecule.

Coenzyme Q Biosynthetic Pathway Intermediates

The biosynthesis of Coenzyme Q involves a series of intermediates, starting from precursors for the benzoquinone ring and the isoprenoid tail. The following sections describe these intermediates in the eukaryotic pathway.

Benzoquinone Ring Precursors

In eukaryotes, the primary precursor for the benzoquinone ring is 4-hydroxybenzoate (4-HB).[7][8][9][10][11] The synthesis of 4-HB can differ between organisms. In yeast (S. cerevisiae), 4-HB is derived from chorismate via the shikimate pathway, or from tyrosine.[10][12] Mammals are believed to primarily utilize tyrosine for 4-HB synthesis.[7][10][13] An alternative precursor, para-aminobenzoic acid (pABA), can also be utilized by yeast.[4][10][11]

Key Intermediates in 4-HB Synthesis (from Tyrosine):

-

Tyrosine: The amino acid precursor.

-

4-Hydroxyphenylpyruvate (4-HPP): Formed from tyrosine.[10]

-

4-Hydroxybenzaldehyde (4-HBz): A key intermediate before 4-HB.[10]

-

4-Hydroxybenzoate (4-HB): The direct precursor to the benzoquinone head group of CoQ.[7][8][9][10][11]

Isoprenoid Tail Synthesis

The polyisoprenoid tail of CoQ is synthesized via the mevalonate pathway in eukaryotes.[7][8][9] This pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of the isoprenoid chain.[7] The length of the tail varies between species, for example, CoQ6 in S. cerevisiae and CoQ10 in humans.[9][14]

Key Intermediates in Isoprenoid Tail Synthesis:

-

Acetyl-CoA: The initial substrate for the mevalonate pathway.

-

Mevalonate: A key intermediate in the pathway.

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The five-carbon building blocks.[7]

-

Geranyl Pyrophosphate (GPP), Farnesyl Pyrophosphate (FPP), etc.: Intermediates formed by the sequential addition of IPP units.[9][10]

-

Poly-prenyl Diphosphate: The final isoprenoid tail of a specific length (e.g., hexaprenyl diphosphate for CoQ6, decaprenyl diphosphate for CoQ10).[9]

Condensation and Ring Modifications

The 4-HB precursor is condensed with the poly-prenyl diphosphate tail, a reaction catalyzed by the COQ2 protein.[9][11][14] This is followed by a series of enzymatic modifications including hydroxylations, methylations, and a decarboxylation to form the final CoQ molecule.[9] These reactions are carried out by a multi-enzyme complex known as the CoQ synthome or Complex Q.[4][5][7][8][10]

Key Intermediates in the Final Pathway:

-

Polyprenyl-4-hydroxybenzoate (PPHB): The first membrane-bound intermediate, formed by the condensation of 4-HB and the isoprenoid tail.[10][11] It is also referred to as 3-polyprenyl-4-hydroxybenzoate.

-

Polyprenyl-dihydroxybenzoate (PPDHB): A hydroxylated intermediate.[10]

-

Demethoxy-demethyl-coenzyme Q (DDMQ): An early quinone intermediate.[10][15]

-

Demethoxy-coenzyme Q (DMQ): The substrate for the COQ7-catalyzed hydroxylation.[1][7][10][15]

-

Demethyl-coenzyme Q (DMeQ): A methylated intermediate.[10][15]

Quantitative Data on Coenzyme Q Pathway Intermediates

Quantitative analysis of CoQ intermediates is crucial for understanding pathway flux and identifying potential bottlenecks in both physiological and pathological states. Such data is often obtained through techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The following tables summarize available quantitative data, primarily from studies in mutant yeast strains where specific pathway steps are blocked, leading to the accumulation of intermediates.

Table 1: Coenzyme Q and Intermediate Levels in S. cerevisiae coq Mutants

| Strain | Genotype | Intermediate Accumulated | Fold Accumulation vs. Wild-Type | Reference |

| Yeast | Δcoq3 | Polyprenyl-dihydroxybenzoate (PPDHB) | Significant accumulation | [10] |

| Yeast | Δcoq5 | Demethoxy-coenzyme Q (DMQ) | Significant accumulation | [10] |

| Yeast | Δcoq6 | Polyprenyl-hydroxybenzoate (PPHB) | Significant accumulation | [10] |

| Yeast | Δcoq7 | Demethoxy-coenzyme Q (DMQ) | Significant accumulation | [1][7] |

| Yeast | Δcoq11 | Reduced CoQ levels (~2-4% of Wild-Type in S. pombe) | N/A | [5] |

Table 2: Representative Coenzyme Q10 Levels in Human Tissues

| Tissue | CoQ10 Concentration (µg/g wet weight) | Reference |

| Heart | 114 | [16] |

| Kidney | 67 | [16] |

| Liver | 55 | [16] |

| Muscle | 40 | [16] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of CoQ biosynthesis. The following are generalized protocols for key experiments cited in the literature.

Protocol 1: Quantification of Coenzyme Q and Intermediates by HPLC-MS/MS

This protocol provides a framework for the extraction and analysis of CoQ and its intermediates from biological samples.

1. Sample Preparation and Extraction: a. Homogenize a known amount of tissue or cell pellet in a suitable buffer (e.g., PBS). b. Add an internal standard (e.g., a deuterated CoQ analogue like d6-CoQ10) to the homogenate.[17] c. Extract lipids by adding a mixture of methanol and hexane (or another suitable organic solvent) and vortexing vigorously. d. Centrifuge to separate the phases. e. Collect the upper organic phase containing the lipids. f. Dry the organic phase under a stream of nitrogen. g. Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., ethanol or isopropanol).

2. HPLC Separation: a. Use a C18 reversed-phase column for separation. b. Employ a gradient elution with a mobile phase typically consisting of a mixture of methanol, ethanol, or isopropanol with a small amount of an acid like formic acid to aid in ionization.[18] c. Set the column temperature and flow rate to achieve optimal separation of the hydrophobic CoQ species and intermediates.

3. Mass Spectrometry Detection: a. Utilize a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[17][19][20] b. Optimize the precursor and product ion transitions for each analyte (CoQ, intermediates, and internal standard). c. Generate a standard curve using known concentrations of authentic standards to quantify the analytes in the biological samples.[17]

Protocol 2: In Vitro Enzyme Assays for CoQ Biosynthetic Enzymes

This protocol outlines a general approach to measure the activity of a specific CoQ biosynthetic enzyme.

1. Enzyme Preparation: a. Express and purify the CoQ biosynthetic enzyme of interest (e.g., COQ2, COQ5) from a suitable expression system (e.g., E. coli or yeast). b. Alternatively, use mitochondrial extracts from wild-type or mutant strains.

2. Assay Reaction: a. Prepare a reaction mixture containing a suitable buffer, the enzyme preparation, and the specific substrate for the enzyme (e.g., 4-HB and polyprenyl diphosphate for COQ2). b. For methyltransferases like COQ3 and COQ5, include the methyl donor S-adenosylmethionine (SAM).[14] c. For hydroxylases, ensure the presence of required cofactors like FAD and a reducing agent.[21] d. Initiate the reaction by adding the enzyme or substrate and incubate at an optimal temperature for a defined period.

3. Product Detection and Quantification: a. Stop the reaction (e.g., by adding an organic solvent). b. Extract the lipid-soluble product. c. Analyze the product by HPLC with UV or MS detection, or by thin-layer chromatography (TLC) if using radiolabeled substrates. d. Quantify the product formation by comparing it to a standard curve of the authentic product.

Visualizations

The following diagrams, generated using the DOT language, illustrate the Coenzyme Q biosynthetic pathway and a typical experimental workflow.

Conclusion

The biosynthesis of Coenzyme Q is a highly conserved and essential metabolic pathway. A thorough understanding of its intermediates is critical for research into mitochondrial function, aging, and a variety of human diseases linked to CoQ deficiency. Furthermore, this knowledge is invaluable for the development of therapeutic strategies aimed at modulating CoQ levels. This technical guide provides a foundational resource for professionals in the field, summarizing the key intermediates, presenting quantitative data, outlining experimental approaches, and visualizing the complex processes involved. Further research is needed to fully elucidate all the enzymes and regulatory mechanisms involved in this intricate pathway, which will undoubtedly open new avenues for therapeutic intervention.

References

- 1. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. regulation-of-coenzyme-q-biosynthesis-pathway-in-eukaryotes - Ask this paper | Bohrium [bohrium.com]

- 4. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analysis and characterization of the biosynthetic pathway of Coenzyme Q in eukaryotes, and the role of ring precursors and key intermediates [escholarship.org]

- 7. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

- 14. Endogenous Synthesis of Coenzyme Q in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of CoQ10 in rat serum by ultra-performance liquid chromatography mass spectrometry after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay to measure oxidized and reduced forms of CoQ by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Coenzyme Q Biosynthesis: Evidence for a Substrate Access Channel in the FAD-Dependent Monooxygenase Coq6 | PLOS Computational Biology [journals.plos.org]

biological role of Coenzyme Q0 in prokaryotes

An In-depth Technical Guide on the Biological Role of Coenzyme Q0 in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CoQ0), a benzoquinone lacking the isoprenoid tail characteristic of other coenzyme Q species, has emerged as a potent antibacterial agent against a broad spectrum of prokaryotes. Unlike its longer-chain homologs, such as Coenzyme Q8 (CoQ8) in Escherichia coli, which are integral to the electron transport chain, the primary biological role of exogenously supplied CoQ0 is the disruption of fundamental cellular processes, leading to bacterial cell death. This technical guide provides a comprehensive overview of the biological role of CoQ0 in prokaryotes, focusing on its antibacterial mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction to this compound and its Relevance in Prokaryotes

Coenzyme Q, or ubiquinone, is a class of lipid-soluble molecules essential for cellular respiration in many organisms.[1] In prokaryotes, various forms of coenzyme Q, such as CoQ8 in E. coli, and other quinones like menaquinone, are critical components of the electron transport chain, where they function as mobile electron carriers.[2] this compound (2,3-dimethoxy-5-methyl-1,4-benzoquinone) is the simplest form of this family, consisting of the benzoquinone head group without an isoprenoid side chain.[3]

While not typically a primary endogenous respiratory coenzyme in most studied prokaryotes, CoQ0 has garnered significant attention for its potent antimicrobial properties.[4][5][6] Its mechanism of action is distinct from many traditional antibiotics and is centered on the disruption of the bacterial cell membrane, making it a promising candidate for further research and development in an era of growing antibiotic resistance.

The Primary Biological Role of this compound: Antibacterial Activity

The predominant , as established by current research, is its function as a powerful antibacterial agent. Its efficacy has been demonstrated against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Disruption of Cell Membrane Integrity

The primary target of CoQ0 in prokaryotic cells is the cell membrane. Its interaction with the membrane initiates a cascade of events that ultimately lead to cell death.[3][4][5]

-

Membrane Damage : CoQ0 directly damages the physical integrity of the bacterial cell membrane. This has been confirmed through various assays, including propidium iodide (PI) staining and the measurement of leaked intracellular components such as nucleic acids.[5]

-

Membrane Hyperpolarization : A key consequence of CoQ0 treatment is the hyperpolarization of the cell membrane.[3][4] This indicates a significant alteration in the membrane's electrical potential.

-

Decreased Intracellular ATP : The disruption of the cell membrane and its potential leads to a significant drop in intracellular ATP concentrations.[3][4][5] This is likely due to the dissipation of the proton motive force, which is essential for ATP synthesis, and the leakage of ATP from the compromised cell.

-

Leakage of Cellular Contents : The damaged membrane becomes permeable, resulting in the leakage of essential intracellular molecules, further contributing to cell death.[3]

Signaling Pathways and Logical Relationships

The antibacterial action of CoQ0 can be visualized as a direct cause-and-effect pathway rather than a complex signaling cascade. The initial interaction with the cell membrane is the trigger for subsequent cellular collapse.

Quantitative Data on Antibacterial Efficacy

The antibacterial potency of CoQ0 is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Bacterium | Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.1 | 0.1 | [4] |

| Salmonella Typhimurium | ATCC 14028 | 0.2 | - | [3] |

| Staphylococcus aureus | ATCC 25923 | 0.0078 - 0.0625 | - | [5] |

| Cronobacter sakazakii | ATCC 29544 | 0.1 - 0.2 | - | [3] |

| Listeria monocytogenes | ATCC 19115 | 0.025 | - | [7] |

| Vibrio parahaemolyticus | ATCC 17802 | 0.009 | - | [7] |

Note: '-' indicates data not specified in the cited source.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antibacterial effects of this compound.

Determination of Intracellular ATP Concentration

This protocol is based on the luciferin-luciferase bioluminescence assay.

Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

-

Bacterial culture

-

This compound solution

-

BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)

-

Luminometer

-

Opaque-walled multi-well plates

Procedure:

-

Culture bacteria to the desired growth phase (e.g., mid-logarithmic phase).

-

Treat the bacterial culture with various concentrations of CoQ0 for a specified duration. Include an untreated control.

-

Transfer 100 µL of the bacterial suspension to an opaque-walled multi-well plate.

-

Add 100 µL of the BacTiter-Glo™ reagent to each well.

-

Mix well and incubate at room temperature for 5 minutes to lyse the cells and stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence values to the optical density (OD600) of the culture to account for differences in cell numbers.

-

Calculate the relative ATP levels compared to the untreated control.

Assessment of Bacterial Membrane Potential

This protocol utilizes the voltage-sensitive fluorescent dye DiSC3(5).

Principle: DiSC3(5) is a cationic dye that accumulates in cells with a negative membrane potential. This accumulation leads to self-quenching of its fluorescence. Depolarization or hyperpolarization of the membrane causes the dye to be released or further accumulated, respectively, resulting in a change in fluorescence intensity.

Materials:

-

Bacterial culture

-

This compound solution

-

DiSC3(5) dye

-

Fluorometer or fluorescence microscope

-

Buffer (e.g., HEPES with glucose)

-

KCl solution

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with buffer.

-

Resuspend the cells in the buffer to a specific OD600.

-

Add DiSC3(5) to the cell suspension (final concentration typically 1-2 µM) and incubate to allow for dye uptake.

-

Add KCl to equilibrate the cytoplasmic and external K+ concentrations.

-

Monitor the baseline fluorescence until it stabilizes.

-

Add CoQ0 solution to the cell suspension and immediately begin recording the fluorescence intensity over time.

-

Changes in fluorescence intensity relative to the baseline indicate changes in membrane potential. An increase in fluorescence suggests depolarization, while a decrease suggests hyperpolarization.

Evaluation of Cell Membrane Integrity

This protocol uses propidium iodide (PI) staining.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it binds to DNA and fluoresces red.

Materials:

-

Bacterial culture

-

This compound solution

-

Propidium iodide (PI) solution

-

Flow cytometer or fluorescence microscope

-

Phosphate-buffered saline (PBS)

Procedure:

-

Treat bacterial cultures with CoQ0 for the desired time.

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS.

-

Add PI solution to the cell suspension (final concentration typically 1-10 µg/mL).

-

Incubate in the dark for 15-30 minutes.

-

Analyze the cells using a flow cytometer or fluorescence microscope.

-

The percentage of red-fluorescing cells corresponds to the percentage of cells with compromised membrane integrity.

Conclusion

The is primarily defined by its potent antibacterial activity. Its mechanism of action, centered on the disruption of the cell membrane, leads to a cascade of lethal events including membrane hyperpolarization, ATP depletion, and leakage of cellular contents. This mode of action distinguishes it from many conventional antibiotics and highlights its potential as a novel antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the properties of CoQ0 and similar compounds. Future research may focus on optimizing its efficacy, understanding potential resistance mechanisms, and exploring its application in various clinical and industrial settings.

References

- 1. Recent advances in the metabolic pathways and microbial production of coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electron transport chain - Wikipedia [en.wikipedia.org]

- 3. Antimicrobial Activity and Antibiofilm Potential of this compound against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mechanism of this compound Against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of this compound on the Growth of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and Antibiofilm Potential of this compound against Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial effect and stability of this compound [spgykj.com]

The Emergence of Coenzyme Q0: A Linchpin in Coenzyme Q10 Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent antioxidant, is synthesized endogenously through a complex, multi-step pathway. While the overall process is well-documented, the precise roles and efficiencies of its various precursors are areas of ongoing investigation. This technical guide focuses on Coenzyme Q0 (CoQ0), the fundamental benzoquinone core of CoQ10, and its pivotal role as a direct precursor in the biosynthesis of this essential molecule. We will delve into the enzymatic conversion of CoQ0, present quantitative data from key studies, provide detailed experimental protocols for its analysis, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and modulate CoQ10 synthesis for therapeutic benefit.

Introduction: The Significance of Coenzyme Q10 and its Precursors

Coenzyme Q10 (ubiquinone) is a lipid-soluble molecule indispensable for cellular energy production and protection against oxidative damage.[1][2] Its biosynthesis involves the assembly of a benzoquinone ring, derived from the amino acid tyrosine, and a polyisoprenoid tail, synthesized via the mevalonate pathway.[3][4] The convergence of these two components marks a critical juncture in the production of CoQ10.

While several intermediates in this pathway have been identified, including 4-hydroxybenzoate (4-HB), 4-hydroxyphenylpyruvate (4-HPP), and 4-hydroxybenzaldehyde (4-HBz), the direct precursor role of the fully formed benzoquinone head group, referred to here as this compound (CoQ0), warrants specific attention.[5] CoQ0 represents the complete quinone core, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, prior to its prenylation. Understanding the enzymatic machinery that utilizes CoQ0 and the efficiency of its conversion to CoQ10 is crucial for developing strategies to address CoQ10 deficiencies, which are implicated in a range of pathologies including cardiovascular diseases, neurodegenerative disorders, and mitochondrial dysfunction.[6][7]

The Biosynthetic Pathway: From Precursors to Coenzyme Q10

The synthesis of CoQ10 is a highly conserved process that primarily occurs at the inner mitochondrial membrane, orchestrated by a multi-enzyme complex known as the "CoQ-synthome" or "Complex Q".[8][9] This complex is believed to channel the hydrophobic intermediates of the pathway, enhancing catalytic efficiency and preventing the release of potentially toxic molecules.[9]

The formation of the benzoquinone ring of CoQ10 is a multi-step process that begins with tyrosine.[5] While the exact sequence of all enzymatic reactions is still under investigation, it is understood that a series of modifications, including hydroxylations, methylations, and a decarboxylation, lead to the formation of the fully substituted benzoquinone head group, CoQ0.

The subsequent and critical step is the attachment of the decaprenyl diphosphate tail to CoQ0, a reaction catalyzed by a prenyltransferase enzyme. This condensation reaction yields the final CoQ10 molecule.

Quantitative Analysis of Coenzyme Q Precursor Conversion

Precise quantitative data on the conversion efficiency of CoQ0 to CoQ10 is limited in the existing literature. However, studies on related precursors provide valuable insights into the flux of the biosynthetic pathway. The following table summarizes key findings from studies that have quantified CoQ10 levels in response to precursor supplementation or in models of CoQ deficiency.

| Precursor/Condition | Model System | Key Quantitative Finding | Reference |

| 4-hydroxybenzoic acid (4-HB) | Yeast (S. cerevisiae) | Isotope labeling studies show incorporation of 13C6-4HB into CoQ6, demonstrating its role as a direct precursor. | [10] |

| p-aminobenzoic acid (pABA) induced CoQ10 deficiency | bEnd.3 cells (in vitro BBB model) | Treatment with 1 mM pABA for 5 days resulted in a 43% depletion of cellular CoQ10 content. | [11] |

| Ubiquinone (oxidized CoQ10) supplementation | Older men | Daily supplementation with 200 mg of ubiquinone led to a significant increase in blood CoQ10 levels. | [12] |

| Ubiquinol (reduced CoQ10) supplementation | Older men | Daily supplementation with 200 mg of ubiquinol resulted in a 1.5-fold increase in the amount of CoQ10 in the blood compared to ubiquinone. | [12] |

Experimental Protocols

Quantification of Coenzyme Q10 by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the extraction and quantification of CoQ10 from biological samples using HPLC with UV detection.[13][14]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

1-Propanol, ice-cold

-

Acetonitrile (ACN), HPLC grade

-

Tetrahydrofuran (THF), HPLC grade

-

Water, HPLC grade

-

Ferric chloride (FeCl3) solution (0.1% in ethanol)

-

Coenzyme Q10 standard

-

C18 reversed-phase HPLC column

-

HPLC system with UV detector set to 275 nm

Procedure:

-

Extraction:

-

To 300 µL of plasma sample in a polypropylene tube, add a volume of ice-cold 1-propanol for protein precipitation and extraction.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4°C to pellet the precipitated proteins.

-

-

Oxidation (Optional but recommended for total CoQ10 measurement):

-

Transfer the supernatant to a new tube.

-

Add 10.0 mL of the ferric chloride working solution to convert any reduced CoQ10 (ubiquinol) to the oxidized form (ubiquinone). This ensures the measurement of total CoQ10.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Perform chromatographic separation on a C18 column using an isocratic mobile phase, for example, a mixture of acetonitrile, tetrahydrofuran, and water (e.g., 55:40:5, v/v/v).

-

Detect the CoQ10 peak at 275 nm.

-

-

Quantification:

-

Prepare a 5-point calibration curve using the CoQ10 standard.

-

Calculate the concentration of CoQ10 in the sample by comparing its peak area to the calibration curve.

-

Analysis of Coenzyme Q Biosynthesis using Stable Isotope Labeling and Mass Spectrometry

This method allows for the tracing of precursors through the CoQ10 biosynthetic pathway.[10]

Materials:

-

Cell culture or model organism

-

13C6-labeled precursor (e.g., 13C6-4-hydroxybenzoic acid)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Metabolic Labeling:

-

Culture cells or maintain the model organism in the presence of the 13C6-labeled precursor for a defined period.

-

-

Lipid Extraction:

-

Harvest the cells or tissues and perform a total lipid extraction using a suitable solvent system.

-

-

LC-MS/MS Analysis:

-

Separate the lipid extract using reverse-phase liquid chromatography.

-

Analyze the eluent by tandem mass spectrometry.

-

Monitor for the mass-to-charge ratio (m/z) of both the unlabeled (endogenous) CoQ10 and the 13C6-labeled CoQ10.

-

The detection of 13C6-labeled CoQ10 confirms the incorporation of the precursor and allows for the quantification of de novo synthesis.

-

Visualizing the Pathway and Workflows

Coenzyme Q10 Biosynthesis Pathway

References

- 1. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 3. PathWhiz [smpdb.ca]

- 4. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Defining intermediates and redundancies in coenzyme Q precursor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]

- 7. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CoQ10 Deficient Endothelial Cell Culture Model for the Investigation of CoQ10 Blood–Brain Barrier Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CoQ10: Dosage, benefits and side effects [medicalnewstoday.com]

- 13. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. smj.org.sa [smj.org.sa]

Endogenous Synthesis of the Coenzyme Q Benzoquinone Ring: A Technical Guide for Researchers

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular respiration and antioxidant defense. Its structure consists of a redox-active benzoquinone head group and a hydrophobic polyisoprenoid tail. The number of isoprenoid units varies by species, with humans predominantly synthesizing Coenzyme Q10 (CoQ10). The term "Coenzyme Q0" (CoQ0) conceptually refers to the benzoquinone head group devoid of its isoprenoid tail. While not a terminal product of the biosynthetic pathway, the synthesis of this core ring structure is a critical area of study for understanding CoQ metabolism and developing therapies for CoQ deficiencies. This technical guide provides an in-depth overview of the endogenous synthesis of the Coenzyme Q benzoquinone ring, focusing on the core biosynthetic pathway, quantitative data, detailed experimental protocols, and key molecular relationships for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway of the Benzoquinone Ring

The endogenous synthesis of the CoQ benzoquinone ring originates from the amino acid tyrosine. In mammals, this multi-step enzymatic process is primarily located within the mitochondria. The universal precursor for the benzoquinone ring is 4-hydroxybenzoic acid (4-HB).[1][2] The pathway involves a series of modifications to the aromatic ring of tyrosine, catalyzed by a suite of enzymes, many of which are part of a multi-enzyme complex known as the CoQ synthome or complex Q.[3][4]

The key steps in the biosynthesis of the benzoquinone ring from tyrosine are:

-

Conversion of Tyrosine to 4-Hydroxyphenylpyruvate (4-HPP): This initial transamination reaction is catalyzed by tyrosine aminotransferase.[5]

-

Formation of 4-Hydroxybenzaldehyde (4-HBz) from 4-HPP: The exact enzymatic steps for this conversion in mammals are still under investigation, but it represents a critical part of the pathway.[6]

-

Oxidation of 4-HBz to 4-Hydroxybenzoic Acid (4-HB): This final step yields the direct precursor for the benzoquinone ring.[6]

Once 4-HB is synthesized, it is condensed with a polyprenyl diphosphate tail, a reaction catalyzed by the enzyme COQ2 (4-hydroxybenzoate polyprenyltransferase).[7] Following this condensation, a series of modifications, including hydroxylations, methylations, and a decarboxylation, occur on the benzoquinone ring to form the final, functional Coenzyme Q molecule. These modifications are carried out by the COQ enzymes COQ3, COQ5, COQ6, and COQ7.[4]

In some organisms, such as the yeast Saccharomyces cerevisiae, alternative precursors like para-aminobenzoic acid (pABA) can also be utilized for the synthesis of the benzoquinone ring.[8]

Quantitative Data on Coenzyme Q Biosynthesis

Quantitative analysis of the enzymes and intermediates in the CoQ biosynthetic pathway is crucial for understanding its regulation and identifying potential targets for therapeutic intervention. The following tables summarize available data on enzyme kinetics and cellular concentrations of key precursors.

Table 1: Kinetic Parameters of Key Human COQ Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| COQ2 | 4-Hydroxybenzoate | ~20-60 | N/A | [9] |

| COQ3 | 3,4-dihydroxy-5-polyprenylbenzoic acid | N/A | N/A | Data not readily available |

| COQ5 | 2-polyprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | N/A | N/A | Data not readily available |

| COQ6 | 3-hexaprenyl-4,5-dihydroxybenzoic acid | N/A | N/A | Data not readily available |

| COQ7 | Demethoxyubiquinone (DMQ) | N/A | N/A | Data not readily available |

Table 2: Reported Cellular Concentrations of Coenzyme Q Precursors

| Metabolite | Cell Type/Organism | Concentration | Source |

| 4-Hydroxybenzoic Acid (4-HB) | Engineered P. taiwanensis | 3.3 mM (in culture medium) | [10] |

| 4-Hydroxybenzoic Acid (4-HB) | Engineered C. glutamicum | 36.6 g/L (in culture medium) | [11] |

| 4-Hydroxyphenylpyruvic Acid (4-HPPy) | Human Urine | 35.5 - 1116.3 nmol/mg Creatinine | [12] |

| Coenzyme Q10 | Human Dermal Fibroblasts | ~0.15 µg/mg protein | [13] |

Note: Data on the intracellular and specifically mitochondrial concentrations of early CoQ precursors in mammalian cells is limited in publicly available literature. The provided values are from engineered microorganisms or are related to excretion products and total cellular CoQ10 levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous synthesis of the CoQ benzoquinone ring.

Protocol 1: Quantification of Coenzyme Q10 and its Precursors by HPLC-MS/MS

This protocol is adapted for the analysis of CoQ10 and its precursors in cultured cells.

1. Sample Preparation and Extraction: a. Harvest cultured cells (e.g., fibroblasts) and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a known volume of PBS. c. For extraction, add the cell suspension to an extraction solution containing acidified methanol and hexane.[14] A typical ratio is 1:1:1.5 (v/v/v) of cell suspension:acidified methanol:hexane. d. Add an internal standard, such as a deuterated form of CoQ10 (e.g., CoQ10-d6), to the mixture for accurate quantification. e. Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis. f. Centrifuge at 17,000 x g for 5 minutes at 4°C to separate the phases. g. Carefully collect the upper hexane layer containing the lipids, including CoQ10 and its lipophilic precursors. h. Dry the hexane extract under a stream of nitrogen gas. i. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as ethanol or a mobile phase-compatible solvent.

2. HPLC-MS/MS Analysis: a. Chromatographic Separation: i. Use a C18 reversed-phase column. ii. Employ an isocratic mobile phase, for example, a mixture of 2-propanol and methanol (e.g., 60:40 v/v) containing 5 mM ammonium formate.[15] iii. Set a flow rate of approximately 0.5 mL/min. b. Mass Spectrometry Detection: i. Use an electrospray ionization (ESI) source in positive ion mode. ii. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. iii. Monitor specific precursor-to-product ion transitions for each analyte of interest (e.g., CoQ10, 4-HB, PPHB) and the internal standard.

Protocol 2: In Vitro Assay for COQ2 (4-hydroxybenzoate polyprenyltransferase) Activity

This assay measures the activity of COQ2 by quantifying the incorporation of radiolabeled 4-HB into a polyprenylated product.

1. Preparation of Reagents: a. Assay Buffer: 50 mM phosphate buffer (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and protease inhibitors.[16] b. Substrates: i. Radiolabeled 4-hydroxybenzoate (e.g., [¹⁴C]-4-HB). ii. Polyprenyl pyrophosphate (e.g., solanesyl pyrophosphate). c. Detergent Solution: 1% solution of a mild detergent such as CHAPS or Triton X-100 to solubilize the membrane-bound enzyme and substrates.[16] d. Mitochondrial Extract: Isolate mitochondria from cells or tissues of interest.

2. Enzyme Assay: a. In a microcentrifuge tube, combine the assay buffer, mitochondrial extract (containing COQ2), and the polyprenyl pyrophosphate substrate. b. Add the detergent solution to the reaction mixture. c. Initiate the reaction by adding the radiolabeled [¹⁴C]-4-HB. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation. e. Stop the reaction by placing the tubes on ice and adding an organic solvent like hexane to extract the lipid-soluble product. f. Vortex and centrifuge to separate the phases. g. Collect the hexane layer containing the radiolabeled polyprenyl-hydroxybenzoate.

3. Quantification: a. Transfer the hexane extract to a scintillation vial. b. Evaporate the hexane. c. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. d. Calculate the specific activity of COQ2 as disintegrations per minute (DPM) per minute per milligram of protein.[16]

Protocol 3: Analysis of the CoQ Synthome by Blue Native PAGE (BN-PAGE)

BN-PAGE is used to separate mitochondrial protein complexes in their native state, allowing for the analysis of the CoQ synthome.

1. Mitochondria Isolation and Solubilization: a. Isolate mitochondria from cells or tissues using differential centrifugation.[2][17] b. Resuspend the mitochondrial pellet in a solubilization buffer containing a mild, non-ionic detergent (e.g., digitonin or n-dodecyl-β-D-maltoside) and aminocaproic acid.[2][17] c. Incubate on ice to allow for the gentle extraction of membrane protein complexes. d. Centrifuge at high speed to pellet unsolubilized material.

2. Blue Native PAGE: a. Add Coomassie Brilliant Blue G-250 to the supernatant containing the solubilized protein complexes. The Coomassie dye binds to the proteins, imparting a negative charge without denaturing them. b. Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%). c. Perform electrophoresis at 4°C to maintain the integrity of the protein complexes. Use a cathode buffer containing Coomassie G-250 for the initial part of the run.

3. Visualization and Analysis: a. In-gel Activity Stains: Specific enzyme activities of the respiratory chain complexes can be visualized directly in the gel. b. Western Blotting: Transfer the separated complexes to a PVDF membrane and probe with antibodies against specific COQ proteins to identify their presence within high-molecular-weight complexes. c. Two-Dimensional BN/SDS-PAGE: Excise the lane from the first-dimension BN-PAGE, incubate it in denaturing buffer, and run it on a second-dimension SDS-PAGE to separate the individual subunits of the complexes. This allows for the identification of the components of the CoQ synthome.

Signaling Pathways and Logical Relationships

The synthesis of Coenzyme Q is a highly regulated process, and the enzymes involved are thought to form a functional complex, the CoQ synthome, to facilitate the efficient channeling of intermediates.

This diagram illustrates the central role of the CoQ synthome in the final stages of CoQ biosynthesis. Precursors, including polyprenyl-hydroxybenzoate (PPHB), are channeled through this complex for efficient conversion to the final Coenzyme Q product. The assembly and activity of this synthome are critical for maintaining adequate cellular levels of CoQ.

Conclusion

The endogenous synthesis of the Coenzyme Q benzoquinone ring is a complex and vital metabolic pathway. Understanding the enzymes, intermediates, and regulatory mechanisms involved is paramount for the development of novel therapeutic strategies for CoQ deficiencies and related mitochondrial disorders. This technical guide provides a foundational overview, quantitative data, and detailed experimental protocols to aid researchers in their investigation of this essential biosynthetic process. Further research is needed to fully elucidate the mammalian pathway from tyrosine to 4-hydroxybenzoic acid and to obtain more comprehensive quantitative data on the concentrations of biosynthetic intermediates within the mitochondrial matrix.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Resolving mitochondrial protein complexes using non-gradient blue native polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation | springermedizin.de [springermedizin.de]

- 4. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 6. Defining intermediates and redundancies in coenzyme Q precursor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyprenyl pyrophosphate–p-hydroxybenzoate polyprenyltransferase activity in mitochondria of broad-bean seeds and yeast (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]

- 13. Modulation of Coenzyme Q10 content and oxidative status in human dermal fibroblasts using HMG-CoA reductase inhibitor over a broad range of concentrations. From mitohormesis to mitochondrial dysfunction and accelerated aging | Aging [aging-us.com]

- 14. researchgate.net [researchgate.net]

- 15. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Assessment of Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Cellular Localization of Coenzyme Q

For Researchers, Scientists, and Drug Development Professionals

Coenzyme Q (CoQ), also known as ubiquinone, is a vital, endogenously synthesized lipid-soluble molecule essential for cellular energy production and antioxidant defense.[1][2] While its role in the mitochondrial electron transport chain is well-established, CoQ is ubiquitously present in all cellular membranes, indicating a broader range of functions critical to cellular homeostasis.[1][3] Understanding the precise subcellular distribution of CoQ is paramount for elucidating its diverse physiological roles and for the development of therapeutic strategies targeting CoQ deficiencies and related pathologies.

Primary Cellular Locations and Functions

Coenzyme Q is not confined to a single organelle. Its biosynthesis originates in the inner mitochondrial membrane, from where it is trafficked to virtually all other cellular membranes.[1][4] The distribution is not uniform, with specific enrichments in certain organelles reflecting its diverse functional roles.

-

Mitochondria: The inner mitochondrial membrane is the primary site of CoQ synthesis and its most well-characterized location.[1][4][5] Here, it functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III of the electron transport chain, a process fundamental to ATP synthesis.[3][6][7][8] Beyond its role in oxidative phosphorylation, mitochondrial CoQ is a cofactor for enzymes involved in pyrimidine biosynthesis and fatty acid oxidation.[3]

-

Plasma Membrane: Coenzyme Q is a critical component of the plasma membrane, where its reduced form, ubiquinol, acts as a potent, chain-breaking antioxidant.[3][7] It protects membrane lipids, proteins, and DNA from oxidative damage by inhibiting lipid peroxidation.[1] The plasma membrane redox system maintains the reduced state of CoQ, which is crucial for suppressing a form of iron-dependent cell death known as ferroptosis.[5]

-

Endomembrane System (Endoplasmic Reticulum & Golgi Apparatus): The endoplasmic reticulum (ER) and Golgi apparatus are involved in the trafficking of newly synthesized CoQ from the mitochondria to other cellular destinations.[3][9] Studies have shown that both endogenous and exogenously supplied CoQ are distributed throughout the cell via the brefeldin A-sensitive endo-exocytic pathway, highlighting the central role of this system.[9] The presence of CoQ in the Golgi has been linked to roles in growth control and membrane flow associated with secretion.[10]

-

Lysosomes: Significant amounts of exogenously supplied CoQ accumulate in the endo-lysosomal fraction of cells.[9] This suggests a role for lysosomes in the processing and distribution of dietary CoQ.

Quantitative Distribution of Coenzyme Q

The concentration of Coenzyme Q varies significantly between different subcellular compartments. The following table summarizes quantitative data from studies on various cell lines.

| Cell Line | Subcellular Fraction | Coenzyme Q Concentration | Method | Reference |

| I407 | Whole Cell (Control) | 0.01 nmoles/10⁶ cells | HPLC | [2] |

| I407 | Whole Cell (UBQ treated) | 0.05 nmoles/10⁶ cells | HPLC | [2] |

| I407 | Mitochondria (Control) | 0.28 nmoles/mg protein | HPLC | [2] |

| I407 | Mitochondria (UBQ treated) | 0.44 nmoles/mg protein | HPLC | [2] |

| H9c2 | Whole Cell (Control) | 0.013 nmoles/10⁶ cells | HPLC | [2] |

| H9c2 | Whole Cell (UBQ treated) | 0.41 nmoles/10⁶ cells | HPLC | [2] |

| HepG2 | Mitochondria (SC "upper peak") | ~15 pmol | HPLC-ECD | [11] |

| HL-60 | Mitochondria | >90% of newly synthesized ¹⁴C-labeled CoQ₁₀ | Radiotracer | [1] |

| PC12 | Mitochondria | Preferential accumulation compared to lipid distribution | Subcellular Fractionation | [12] |

UBQ refers to a Coenzyme Q10 phytosome formulation. SC refers to mitochondrial supercomplex.

Experimental Protocols for Determining Cellular Localization

Several key experimental techniques are employed to elucidate the subcellular distribution of Coenzyme Q.

1. Subcellular Fractionation followed by HPLC Analysis

This is the gold-standard method for quantifying CoQ in different organelles. It involves the physical separation of cellular components followed by chemical analysis.

-

Principle: Cells are mechanically disrupted, and organelles are separated based on their size, density, and mass through a series of centrifugation steps (differential centrifugation) or density gradient centrifugation. The CoQ content in each isolated fraction is then extracted and quantified, typically using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection (ECD).[7][11]

-

Detailed Methodology:

-

Cell Harvesting and Homogenization: Cultured cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., containing sucrose, Tris-HCl, and EDTA) and homogenized using a Dounce homogenizer or a similar device to rupture the plasma membrane while leaving organelles intact.

-

Differential Centrifugation:

-

The homogenate is centrifuged at a low speed (e.g., 600-1,000 x g) for 10 minutes to pellet nuclei and intact cells.

-

The resulting supernatant is transferred to a new tube and centrifuged at a higher speed (e.g., 8,000-10,000 x g) for 15-20 minutes to pellet the mitochondrial fraction.[13]

-

The supernatant from this step can be further centrifuged at very high speeds (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing ER and Golgi fragments), leaving the cytosol as the final supernatant.

-

-

Organelle Purity Assessment: The purity of each fraction is confirmed by Western blot analysis using specific antibody markers for each organelle (e.g., COX IV for mitochondria, LDH for cytosol).[13]

-

Coenzyme Q Extraction: Lipids, including CoQ, are extracted from each fraction using an organic solvent like hexane or isopropanol.[11]

-

HPLC Quantification: The extract is injected into an HPLC system. CoQ is separated on a C8 or C18 reverse-phase column and detected by a UV detector or an electrochemical detector for redox state analysis.[11] The concentration is determined by comparing the peak area to a standard curve.

-

2. X-ray Fluorescence (XRF) Imaging

This advanced imaging technique allows for the visualization and quantification of CoQ uptake and distribution within single cells without the need for fractionation.

-

Principle: Cells are incubated with a halogen-labeled CoQ analog (e.g., iodine-labeled CoQ₁₀, I₂-Q₁₀). The cells are then scanned with a nano-focused X-ray beam. The incident X-rays excite the iodine atoms, which then emit fluorescent X-rays at a characteristic energy. By mapping the intensity of this fluorescence, a high-resolution image of the CoQ analog's distribution within the cell is generated.[14]

-

Detailed Methodology:

-

Cell Culture and Labeling: Primary human skin cells (or other relevant cell types) are cultured on a suitable substrate (e.g., silicon nitride membranes). The cells are then incubated with a medium containing the I₂-Q₁₀ analog for a specified time (e.g., 24 hours).

-

Sample Preparation: After incubation, cells are washed to remove excess I₂-Q₁₀, fixed, and dehydrated.

-

XRF Nano-imaging: The prepared sample is placed in the path of a nano-focused synchrotron X-ray beam. The sample is raster-scanned, and a full X-ray fluorescence spectrum is collected at each pixel.

-

Data Analysis: The elemental map for iodine is extracted from the spectral data. This map directly visualizes the distribution of the I₂-Q₁₀. Quantitative analysis can be performed by integrating the iodine signal over a single cell to determine the absolute mass of the CoQ analog taken up.[14]

-

Coenzyme Q Trafficking and Distribution Pathways

The movement of the highly hydrophobic CoQ molecule from its site of synthesis in the mitochondria to other membranes is a complex process that is not fully understood. It is believed to involve vesicular transport via the endomembrane system and potentially lipid transfer proteins.[1]

Recent research has identified the lipid transfer protein STARD7 as a critical factor in the intracellular transport of CoQ.[5] STARD7 exists in both mitochondrial and cytosolic forms. While mitochondrial STARD7 is important for CoQ synthesis, the cytosolic form is required for transporting CoQ to the plasma membrane, thereby protecting the cell against ferroptosis.[5] This dual localization and function highlight a sophisticated mechanism for coordinating CoQ synthesis with its cellular distribution.[5]

References

- 1. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mitochondria regulate intracellular coenzyme Q transport and ferroptotic resistance via STARD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron transport chain - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The essential functions of coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of cellular uptake and distribution of coenzyme Q10 and vitamin E in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Cellular Uptake of Exogenous Coenzyme Q10 into Human Skin Cells by X-ray Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Coenzyme Q0: A Technical Guide on Redox Potential and Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q0 (CoQ0), or 2,3-dimethoxy-5-methyl-1,4-benzoquinone, is the simplest analog in the ubiquinone family, lacking the isoprenoid tail characteristic of its more famous counterpart, Coenzyme Q10 (CoQ10). Despite its simpler structure, CoQ0 serves as a critical model compound for studying the fundamental redox chemistry and antioxidant mechanisms of the entire coenzyme Q class. Its dual role as an electron carrier and a potent antioxidant makes it a molecule of significant interest in bioenergetics, cellular signaling, and the development of therapeutic agents against oxidative stress-related pathologies.

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, focusing on its redox potential and antioxidant activity. It includes a summary of quantitative data, detailed experimental protocols derived from established research, and visualizations of key processes to support researchers and professionals in the field.

Redox Potential of this compound

The biological function of this compound is intrinsically linked to its ability to accept and donate electrons, a property quantified by its redox potential. CoQ0 exists in three primary redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical, and the fully reduced form (ubiquinol). The transitions between these states are fundamental to its role in processes like the mitochondrial electron transport chain.

The redox potential of CoQ0 is highly dependent on the experimental conditions, particularly the pH of the medium. In non-buffered aqueous solutions, the voltammetric signals reveal that the number of protons involved in the redox process changes with pH.[1][2]

Quantitative Data: Redox Potential

The electrochemical behavior of CoQ0 has been characterized using voltammetric techniques, which measure the potential at which the molecule is oxidized or reduced.

| Technique | Working Electrode | Conditions | Observed Potential (vs. Ag/AgCl) | Reference(s) |

| Cyclic Voltammetry (CV) | Glassy Carbon (GCE) | Phosphate Buffer (pH 6.86) | Oxidation Peak: +0.4 V; Reduction Peak: -0.6 V | [3][4] |

| Linear Sweep Voltammetry (LSV) | Glassy Carbon (GCE) | 0.12 M H₂SO₄ in Hexane/Methanol (1:2) | Reduction Peak: 0.190–0.300 V | [5] |

| Square-Wave Voltammetry (SWV) | Glassy Carbon (GCE) | 0.12 M H₂SO₄ in Hexane/Methanol (1:2) | Reduction Peak: 0.190–0.300 V | [5] |

Note: Redox potentials are highly sensitive to the reference electrode, solvent, and electrolyte used. The values presented should be considered within the context of their specific experimental setup.

Diagram: this compound Redox Cycle

Caption: The redox cycle of this compound, showing the transitions between its oxidized, intermediate, and reduced states.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of molecules like CoQ0.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

This compound standard

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Supporting Electrolyte: e.g., 0.1 M Phosphate buffer (pH 6.86) or 0.12 M H₂SO₄ in a suitable solvent mixture (e.g., hexane/methanol).[3][5]

-

Potentiostat/Galvanostat system

-

Electrochemical cell

-

Inert gas (Nitrogen or Argon) for deoxygenation

Methodology:

-

Electrode Preparation: Polish the GCE working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and the chosen solvent.

-

Solution Preparation: Prepare a stock solution of CoQ0 in a suitable solvent (e.g., ethanol). Prepare the electrolyte solution and transfer it to the electrochemical cell.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., high-purity nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle stream of the gas over the solution surface during the experiment.[6]

-

Blank Scan: Assemble the three-electrode system in the cell containing only the supporting electrolyte. Run a cyclic voltammogram to establish the background current over the desired potential range.

-

Sample Analysis: Add a known concentration of the CoQ0 stock solution to the cell.

-

Data Acquisition: Apply a potential waveform, scanning from an initial potential to a switching potential and then back. A typical scan rate is 100 mV/s.[5] The potential range should encompass the expected redox events (e.g., from +0.8 V to -0.8 V).[3][4]

-

Data Interpretation: The resulting plot of current vs. potential (a voltammogram) will show peaks corresponding to the oxidation and reduction of CoQ0. The peak potentials (Epa for anodic/oxidation, Epc for cathodic/reduction) provide information about the redox potential.

Antioxidant Activity of this compound

The reduced form of Coenzyme Q, ubiquinol, is a potent lipid-soluble antioxidant.[7][8] It protects cellular membranes, proteins, and DNA from oxidative damage by scavenging free radicals directly.[8][9] CoQ can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), further contributing to the cellular antioxidant defense network.[10]

Quantitative Data: Antioxidant Capacity

The antioxidant activity of CoQ0 can be quantified relative to known standards. Studies using voltammetric methods have shown that the hydroxyl derivatives of CoQ0 (its reduced form) possess significant antioxidant potential.

| Assay | Compound | Result | Reference |

| Voltammetric Analysis | Hydroxyl CoQ0 Derivatives | Antioxidative potential is slightly higher than that of Vitamin C. | [2] |

| DPPH Assay | Ubiquinol-10 | IC₅₀: 0.387 mM | [11] |

| ABTS Assay | Ubiquinol-10 | IC₅₀: 0.219-0.226 mM | [11] |

*Data for Coenzyme Q10 (Ubiquinol-10) is provided for comparative context, as it is the most studied analog in these assays.

Diagram: DPPH Radical Scavenging Assay Workflow

Caption: A generalized workflow for assessing antioxidant activity using the DPPH free radical scavenging assay.

Experimental Protocols for Antioxidant Activity